2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
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Overview
Description
2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-: is a complex organic compound with a unique structure It belongs to the diazepinone family, characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- involves multiple steps, typically starting with the preparation of the diazepinone ring. The process often includes:
Cyclization Reactions: Formation of the diazepinone ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of heptyl and phenylmethyl groups via substitution reactions.
Hydroxylation: Addition of hydroxyl groups at specific positions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate alcohols.
Scientific Research Applications
2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another diazepinone derivative with well-known anxiolytic properties.
Chlordiazepoxide: A compound with similar structural features used as a sedative and hypnotic.
Uniqueness
2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- stands out due to its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
153181-41-0 |
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Molecular Formula |
C33H50N2O3 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diheptyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H50N2O3/c1-3-5-7-9-17-23-34-29(25-27-19-13-11-14-20-27)31(36)32(37)30(26-28-21-15-12-16-22-28)35(33(34)38)24-18-10-8-6-4-2/h11-16,19-22,29-32,36-37H,3-10,17-18,23-26H2,1-2H3/t29-,30-,31+,32+/m1/s1 |
InChI Key |
FSHUUSFSAWCFAT-ZRTHHSRSSA-N |
Isomeric SMILES |
CCCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCN1C(C(C(C(N(C1=O)CCCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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